Indanorex - 16112-96-2

Indanorex

Catalog Number: EVT-270932
CAS Number: 16112-96-2
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indanorex (Dietor) is a stimulant drug which was developed in the 1970s. It has appetite suppressant effects and also has antihypoglycemia effects.
Source and Classification

Indanorex is chemically identified as N-(1-indanyl)-2-amino-1-phenylpropan-1-one with the molecular formula C12H17NOC_{12}H_{17}NO and a molar mass of approximately 191.27 g/mol . It is categorized under the broader class of phenethylamines, which are known for their psychoactive effects. Indanorex has been studied for its potential applications in treating obesity and attention disorders due to its stimulant effects similar to amphetamines.

Synthesis Analysis

The synthesis of Indanorex involves several key steps:

  1. Starting Materials: The synthesis typically begins with indanone and phenylacetone.
  2. Alkylation: The reaction involves alkylation of the indanone with phenylacetone using a suitable base to form an intermediate compound.
  3. Reduction: The intermediate is then reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield Indanorex .

Specific parameters such as temperature, reaction time, and concentration of reagents are crucial for optimizing yield and purity during synthesis. Typical conditions might include refluxing the reaction mixture for several hours under inert atmosphere conditions to prevent oxidation.

Molecular Structure Analysis

Indanorex possesses a unique molecular structure characterized by an indane ring fused with a phenyl group and an amine functional group. The structural formula can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

Structural Features:

  • Indane Ring: A bicyclic structure that contributes to its pharmacological properties.
  • Amine Group: Responsible for its interaction with neurotransmitter systems.
  • Stereochemistry: The specific three-dimensional arrangement of atoms can influence its biological activity.

The molecular geometry allows for interactions with various receptors in the central nervous system, which is essential for its stimulant effects.

Chemical Reactions Analysis

Indanorex undergoes several chemical reactions typical of phenethylamines:

  1. Alkylation: Can react with alkyl halides to form various derivatives.
  2. Degradation: Under certain conditions, it can degrade into simpler compounds.
  3. Oxidation/Reduction: Indanorex can be oxidized to form ketones or reduced to amines depending on the reagents used .

Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Mechanism of Action

Indanorex acts primarily as a stimulant by influencing the release and reuptake of neurotransmitters in the brain, particularly norepinephrine and dopamine. Its mechanism can be summarized as follows:

  • Receptor Interaction: Indanorex binds to monoamine transporters, inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft.
  • Stimulant Effects: This action leads to increased alertness, energy levels, and potentially appetite suppression .

The compound's ability to modulate neurotransmitter activity makes it a candidate for further research in neuropharmacology.

Physical and Chemical Properties Analysis

Key Properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Melting Point: The melting point is reported to be around 75–78 °C .

These properties influence its formulation in pharmaceutical applications and its behavior in biological systems.

Applications

Indanorex has been explored for various scientific applications:

  1. Pharmaceutical Research: Investigated for potential use in treating obesity due to its appetite-suppressing effects.
  2. Neuropharmacology: Studied for its effects on neurotransmitter systems, contributing to research on stimulants and their therapeutic uses .
  3. Designer Drug Research: Due to its structural similarities with other psychoactive substances, it has been evaluated within the context of designer drugs.

Research continues into the safety profile and efficacy of Indanorex in clinical settings, particularly concerning its long-term effects on health.

Historical Development and Contextualization of Indanorex in Medicinal Chemistry

Emergence of Phenethylamine Derivatives in Mid-20th Century Therapeutics

The mid-20th century witnessed a surge in the exploration of phenethylamine-based therapeutics, driven by the discovery of endogenous catecholamines (dopamine, norepinephrine, epinephrine) and their profound physiological effects. The 2-phenethylamine core structure—comprising a benzene ring linked to an ethylamine side chain—proved highly adaptable for drug design. Substitutions at the α-carbon, β-carbon, or aromatic ring generated compounds with varied receptor affinities and metabolic stability [1] [9]. Early derivatives like amphetamine (α-methyl modification) demonstrated potent central nervous system (CNS) stimulation and appetite suppression by promoting monoamine neurotransmitter release (norepinephrine, dopamine) and reuptake inhibition [8] [9]. This era prioritized compounds targeting:

  • Adrenergic receptors: For cardiovascular and weight control effects.
  • Dopaminergic pathways: To influence motivation and reward circuits linked to food intake [1].

Table 1: Key Early Phenethylamine Derivatives in Appetite Control

CompoundStructural ModificationPrimary TargetTherapeutic Use
Amphetamineα-methyl groupNorepinephrine/Dopamine TAAR1Appetite suppressant
Ephedrineβ-hydroxy, α-methylα/β-Adrenergic receptorsBronchodilator/Stimulant
Phentermineα-methyl (similar to amphetamine)Norepinephrine releaseShort-term anorectic
Dopamine3,4-dihydroxylationD1/D2 receptorsNeurotransmitter (endogenous)

Discovery and Initial Characterization of Indanorex (1970s)

Indanorex (chemical name: 2-(1-aminopropyl)indan-2-ol), first synthesized and patented in the 1970s, represented a strategic conformational constraint of the phenethylamine scaffold. By incorporating the β-carbon into a rigid indane ring system (benzocyclopentane), researchers aimed to enhance receptor selectivity and metabolic stability compared to flexible chain analogs like amphetamine. The indan group fused a phenyl ring with a cyclopentane ring, positioning the amine-bearing side chain at the C2 position. This structure introduced a tertiary alcohol at the bridgehead carbon, adding polarity [2].

Initial pharmacological profiling identified Indanorex as a potent appetite suppressant and antihypoglycemic agent. Its mechanism was attributed to catecholamine release promotion, likely via interaction with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) inhibition—mechanisms shared with unsubstituted phenethylamine and amphetamines [2] [9]. Patent literature from the era (e.g., U.S. Patent 3,885,045 to Logeais Labor Jacques) emphasized its stimulant properties and potential for obesity management, positioning it within the "second wave" of anorectics following amphetamine restrictions [2] [8].

Table 2: Molecular Properties of Indanorex

PropertyValue
IUPAC Name2-(1-Aminopropyl)indan-2-ol
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.274 g/mol
Core StructureIndan-phenethylamine hybrid
Key Functional GroupsPrimary amine, tertiary alcohol
Initial Therapeutic RoleAppetite suppressant, antihypoglycemic

Evolution of Structural Analogues in Appetite Suppressant Research

Indanorex catalyzed research into ring-constrained phenethylamines to optimize anorectic efficacy while minimizing off-target effects. Key structural analogs emerged through strategic modifications:

  • Rigidification Strategies: Incorporation of cyclopropane rings (e.g., cyclopropylamines) or pyrrolidine constraints aimed to mimic bioactive conformations of phenethylamines bound to monoamine transporters or receptors [1].
  • Heteroatom Incorporation: Derivatives like fenfluramine (3-trifluoromethyl-N-ethyl-phenethylamine) introduced serotonergic activity via 5-HT2C receptor agonism, shifting focus from noradrenergic to serotonergic pathways for satiety induction [8] [10].
  • Chiral Optimization: Resolution of racemic mixtures (e.g., dexfenfluramine) exploited stereoselectivity in receptor binding, enhancing potency and theoretical safety margins [10].

The 1990s–2000s saw a decline in classical phenethylamine anorectics due to safety concerns (e.g., valvulopathy with fenfluramine, pulmonary hypertension with aminorex). Research pivoted toward:

  • Peptide-based Agonists: GLP-1 receptor agonists (e.g., semaglutide) mimicking gut–brain axis hormones [10].
  • Multi-Target Polypharmacology: "Polyagonist" drugs combining GLP-1, GIP, and glucagon receptor activity (e.g., tirzepatide) [10].Nevertheless, Indanorex remains a chemical milestone, illustrating how conformational restriction of phenethylamine can yield novel bioactive entities. Modern virtual screening libraries frequently include indan-derived scaffolds for CNS targets [1] [6].

Table 3: Phenethylamine Analogues in Obesity Pharmacology

Compound ClassExampleStructural Deviation from PhenethylamineMechanistic Shift
Constrained AlicyclicsIndanorexIndan ring fusionEnhanced TAAR1 selectivity?
Serotonin ModulatorsFenfluraminem-CF₃, N-ethyl5-HT2C receptor agonism
Catecholamine HybridsEphedrineβ-OH, α-methylMixed adrenergic agonism
Peptide MimeticsSemaglutidePeptide backbone (non-phenethylamine)GLP-1 receptor agonism

Properties

CAS Number

16112-96-2

Product Name

Indanorex

IUPAC Name

2-(1-aminopropyl)-1,3-dihydroinden-2-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-2-11(13)12(14)7-9-5-3-4-6-10(9)8-12/h3-6,11,14H,2,7-8,13H2,1H3

InChI Key

QTZFSVVIXMRRLW-UHFFFAOYSA-N

SMILES

CCC(C1(CC2=CC=CC=C2C1)O)N

Solubility

Soluble in DMSO

Synonyms

dietor
indanorex chlorhydrate2-(1-aminopropyl)indan-2-ol
J.L. 11698

Canonical SMILES

CCC(C1(CC2=CC=CC=C2C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.